3-Chloro-5-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Chloro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO . It has a molecular weight of 209.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinaldehyde involves several steps . One method involves heating the compound in ethanol for 2 hours . Another method involves treating the compound with ammonium acetate in ethanol for 6 hours . Other methods involve the use of piperidine, silica gel, and acetic acid with microwave irradiation .Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethyl)picolinaldehyde is 1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound participates in various chemical reactions. For instance, it can react with ammonium acetate in ethanol for 6 hours under heating conditions . It can also react with piperidine, silica gel, and acetic acid under microwave irradiation .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethyl)picolinaldehyde is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.409 mg/ml .Scientific Research Applications
Heterocyclic Azomethine Compounds and Analytical Reagents
Picolinaldehyde derivatives, including chloro and methyl substitutions, have been synthesized and investigated for their use as analytical reagents. The basicity of donor atoms in these compounds alters with different substituents, affecting their reactivity with metal ions in basic media. This property is utilized in forming chelates with divalent metal ions, which can be extracted into organic solvents, demonstrating their potential as analytical reagents in metal ion detection (Otomo & Kodama, 1973).
Organic Light Emitting Diodes (OLEDs)
Research into blue phosphorescent OLEDs based on iridium(III) complexes highlights the role of picolinate ligands. The stability and reactivity of these ligands under different conditions have been studied, providing insight into their application in the synthesis of complex metallo-organic structures for use in OLED technology (Baranoff et al., 2012).
Catalysis and Chemical Synthesis
Complexes formed with picolinaldehyde derivatives have been explored for their catalytic applications in C–C and C–N coupling reactions. These studies demonstrate the potential of these complexes in facilitating chemical transformations, highlighting the utility of picolinaldehyde derivatives in organic synthesis and catalysis (Dutta & Bhattacharya, 2013).
Hydrogen Bonding and Supramolecular Chemistry
The synthesis and study of merocyanine dyes containing imide functional groups, derived from reactions with picolinaldehyde derivatives, have provided insights into hydrogen bonding and supramolecular chemistry. These findings have implications for the development of advanced materials with specific optical properties (Würthner & Yao, 2003).
Metal-Organic Cooperative Catalysis
Research into the activation of C-H and C-C bonds using metal-organic cooperative catalysis has shown the importance of picolinaldehyde derivatives in facilitating these reactions. This work contributes to the field of organic synthesis by providing new methods for the activation of these bonds, potentially leading to more efficient and sustainable chemical processes (Park et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANVTPLFKXDWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621573 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)picolinaldehyde | |
CAS RN |
175277-50-6 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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